Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester
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Overview
Description
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23472 . This compound is known for its unique structure, which includes an acetyl group, a nitrophenoxy group, and an ethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester involves several steps. One common method includes the reaction of 2-acetyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound’s acetyl and nitrophenoxy groups play crucial roles in its reactivity and interactions. For instance, the nitro group can participate in electron transfer reactions, while the acetyl group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester can be compared with similar compounds such as:
Acetic acid, (2-acetyl-4-nitrophenoxy)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and properties due to the difference in ester groups.
Acetic acid, (2-acetyl-4-nitrophenoxy)-, propyl ester: This compound has a propyl ester group, which can influence its solubility and reactivity compared to the ethyl ester derivative. The uniqueness of this compound lies in its specific ester group, which can affect its chemical behavior and applications.
Properties
CAS No. |
88521-72-6 |
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Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(2-acetyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-12(15)7-19-11-5-4-9(13(16)17)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 |
InChI Key |
RXNGNVJVQILXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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